5-Hydroxycyclohexane-1,3-dione
Description
Contextualization within 1,3-Dicarbonyl Compounds and Cyclohexanedione Frameworks
5-Hydroxycyclohexane-1,3-dione belongs to the broader class of 1,3-dicarbonyl compounds, a cornerstone of organic chemistry. The defining feature of these compounds is the presence of two carbonyl groups separated by a single methylene (B1212753) carbon. This arrangement imparts unique reactivity, most notably the enhanced acidity of the intervening C-H bonds and the propensity to exist in equilibrium with their enol tautomers. This keto-enol tautomerism is a fundamental concept that dictates their behavior in a vast array of chemical transformations. rsc.orgresearchgate.netacs.orgmdpi.com
Within this family, cyclohexanedione frameworks are particularly significant as they provide a pre-organized six-membered ring, a common motif in numerous natural products and biologically active molecules. wm.eduacs.org These cyclic 1,3-diones are versatile reactants in a variety of transformations, including Michael additions, Knoevenagel condensations, and annulation reactions, which are instrumental in the construction of complex polycyclic systems. acs.orgresearchgate.net The reactivity of the cyclohexanedione scaffold can be significantly influenced by the nature and position of substituents on the ring. The introduction of a hydroxyl group at the 5-position, as in the titular compound, adds another layer of functionality, opening up new avenues for selective chemical modifications.
Historical Development and Emerging Significance in Synthetic Methodologies
The first reported synthesis of this compound marked a significant step in the exploration of functionalized cyclohexanediones. rsc.orgrsc.org Early work focused on establishing reliable synthetic routes to this compound, which was found to exist predominantly in its enolic form in solution. rsc.orgresearchgate.netrsc.org This inherent tautomeric preference is a critical consideration in its subsequent chemical behavior.
Initially, the utility of this compound was recognized in the context of its reactive 1,3-dicarbonyl moiety. However, its significance has expanded considerably as chemists have begun to exploit the synthetic potential of the hydroxyl group. This dual functionality allows for a wider range of synthetic manipulations, enabling its use as a versatile precursor in the total synthesis of more complex molecules. The strategic placement of the hydroxyl group allows for transformations that are not readily achievable with unsubstituted cyclohexanedione, thereby broadening the synthetic chemist's arsenal.
The emerging significance of this compound is also tied to the broader trend in organic synthesis towards the use of highly functionalized, readily available starting materials to streamline synthetic sequences. Its ability to serve as a scaffold upon which further complexity can be built makes it an attractive starting point for the synthesis of a diverse array of target molecules.
Overview of Current Research Trajectories and Future Directions for the Compound
Current research involving this compound and its derivatives is multifaceted, spanning from the development of novel synthetic methods to its application in the synthesis of natural products and biologically active compounds. One notable area of investigation is its use in cascade reactions, where its multiple functional groups can participate in a series of sequential transformations in a single pot, leading to a rapid increase in molecular complexity.
Furthermore, the stereoselective functionalization of the cyclohexanedione ring, including the hydroxyl group, is a key area of contemporary research. The development of catalytic asymmetric methods to control the stereochemistry of reactions involving this scaffold is crucial for its application in the synthesis of chiral molecules, which are of paramount importance in medicinal chemistry. researchgate.net
Looking ahead, the future of this compound in organic synthesis appears bright. The exploration of its utility in biocatalysis, where enzymes are used to perform highly selective transformations, is a promising avenue. google.commdpi.comtandfonline.comnih.govnih.govnih.gov The inherent chirality and functionality of the molecule make it an interesting substrate for enzymatic reactions, potentially leading to more sustainable and efficient synthetic routes. Additionally, computational studies are expected to play an increasingly important role in understanding and predicting the reactivity and tautomeric equilibria of this compound and its derivatives, guiding the design of new synthetic strategies. mdpi.comresearchgate.netresearchgate.net As the demand for more sophisticated and diverse molecular structures continues to grow, the versatility and synthetic potential of this compound will undoubtedly secure its continued importance in the field of organic chemistry.
Chemical Compound Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | nih.gov |
| Molecular Formula | C₆H₈O₃ | nih.gov |
| Molecular Weight | 128.13 g/mol | nih.govcymitquimica.com |
| CAS Number | 204844-83-7 | nih.govbldpharm.com |
| Canonical SMILES | C1C(CC(=O)CC1=O)O | nih.gov |
| InChIKey | ACRUCDPQQCIOID-UHFFFAOYSA-N | nih.gov |
Detailed Research Findings
| Research Area | Key Findings | Reference(s) |
| First Synthesis | A simple synthetic scheme for this compound was proposed, noting its existence primarily in the enolic form in solution. | rsc.orgresearchgate.netrsc.org |
| Tautomerism | Computational and experimental studies on related cyclohexanediones confirm the prevalence of keto-enol tautomerism, which is crucial for understanding reactivity. | acs.orgmdpi.comresearchgate.net |
| Reactivity | As a 1,3-dicarbonyl compound, it undergoes typical reactions such as alkylations and condensations. The hydroxyl group offers a site for further functionalization. | wm.eduacs.org |
| Application in Synthesis | Serves as a key intermediate in the synthesis of functionalized polycyclic systems and natural product analogues. | acs.orgresearchgate.net |
| Biocatalysis | Related hydroxy-cyclohexane derivatives are being explored as substrates for biocatalytic transformations, suggesting a future direction for this compound. | google.commdpi.comtandfonline.comnih.govnih.govnih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C6H8O3 |
|---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
5-hydroxycyclohexane-1,3-dione |
InChI |
InChI=1S/C6H8O3/c7-4-1-5(8)3-6(9)2-4/h4,7H,1-3H2 |
InChI Key |
ACRUCDPQQCIOID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)CC1=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Hydroxycyclohexane 1,3 Dione and Its Analogues
Retrospective Analysis of Initial Synthetic Pathways for 5-Hydroxycyclohexane-1,3-dione
The initial synthetic routes to this compound were foundational in establishing methods for creating this specific molecular framework. A notable early synthesis provided a straightforward scheme for its preparation, highlighting that the compound predominantly exists in its enolic form in solution. researchgate.net These initial methods, while effective, often relied on classical reaction conditions that have since been refined for improved efficiency and sustainability. The fundamental challenge in these early syntheses was the controlled introduction of the hydroxyl group at the C5 position while constructing the 1,3-dione functionality on the cyclohexane (B81311) ring.
Convergent and Linear Synthesis Strategies for the 1,3-Dione Core
Modern synthetic approaches to the cyclohexane-1,3-dione core, a key structural motif in this compound, can be broadly categorized into convergent and linear strategies. These methods focus on the efficient and regioselective formation of the cyclic dione (B5365651) structure.
A prominent and widely utilized strategy for the synthesis of cyclohexane-1,3-dione derivatives is the base-catalyzed annulation reaction, particularly the consecutive Michael-Claisen process. organic-chemistry.orgacs.orgresearchgate.net This method typically involves the reaction of a ketone, such as acetone or its derivatives, with an α,β-unsaturated ester. google.com The process is initiated by a Michael addition, where the enolate of the ketone attacks the β-carbon of the unsaturated ester, followed by an intramolecular Claisen condensation to form the six-membered ring. organic-chemistry.orgresearchgate.net
Researchers have successfully addressed the long-standing challenge of using unreactive acetone in this process by optimizing reaction conditions, such as employing sodium hydride (NaH) as a base at low temperatures. organic-chemistry.org This approach has demonstrated remarkable regioselectivity, with the Michael addition occurring at the more hindered site of the ketone enolate and the subsequent Claisen cyclization involving the less hindered site. acs.orgresearchgate.net The versatility of this method allows for the synthesis of a variety of substituted cyclohexane-1,3-diones by varying the starting ketone and α,β-unsaturated ester. organic-chemistry.org The scalability of this process has also been demonstrated, enabling the production of significant quantities of key intermediates. organic-chemistry.orgresearchgate.net
Table 1: Examples of Base-Catalyzed Annulation Reactions for Cyclohexane-1,3-dione Synthesis
| Ketone Reactant | α,β-Unsaturated Ester | Base | Product | Reference |
|---|---|---|---|---|
| Acetone | Ethyl acrylate | NaH | Ethyl 3-(2,4-dioxocyclohexyl)propanoate | organic-chemistry.org |
| Substituted Acetones | Various Enoates | t-BuOK | 4,4-disubstituted cyclohexane-1,3-diones | google.com |
The precise control of regioselectivity in carbon-carbon bond formation is a critical aspect of synthesizing substituted cyclohexane-1,3-diones. In the context of the Michael-Claisen reaction, the regioselectivity is dictated by the nature of the ketone enolate and the reaction conditions. acs.orgresearchgate.net The formation of the enolate under thermodynamic control can lead to a specific regioisomer, which then dictates the outcome of the Michael addition. acs.org
Beyond the Michael-Claisen approach, other methodologies for regioselective C-C bond formation are continually being explored. These strategies are crucial for accessing a diverse range of substituted cyclohexanedione frameworks, which are valuable precursors for complex molecules. researchgate.net The ability to selectively functionalize specific positions on the cyclohexane ring is paramount for the targeted synthesis of analogues of this compound.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as the use of safer solvents, the development of catalytic processes, and the minimization of waste.
A key tenet of green chemistry is the reduction or elimination of hazardous solvents. ebin.pubnih.gov One approach is to conduct reactions in the absence of a solvent ("neat" conditions) or in environmentally benign solvents like water. nih.gov For the synthesis of cyclohexane-1,3-dione derivatives, solvent-free conditions have been explored in the Michael-Claisen process, which can lead to reduced waste and simpler purification procedures. organic-chemistry.org
Aqueous synthesis is another attractive green alternative. Water is a non-toxic, non-flammable, and readily available solvent. While organic reactions in water can be challenging due to the poor solubility of many reactants, the unique properties of water can sometimes enhance reactivity and selectivity. researchgate.net The hydrogenation of resorcinol to produce 1,3-cyclohexanedione (B196179), a precursor to this compound, can be effectively carried out in water. mdpi.com
The development of efficient and recyclable catalysts is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives. nih.gov In the synthesis of the cyclohexane-1,3-dione core, catalytic approaches are employed in various steps. For instance, the hydrogenation of resorcinol to 1,3-cyclohexanedione is typically performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, which can be recovered and reused. mdpi.comgoogle.com
The development of novel catalysts continues to be an active area of research. The goal is to design catalysts that are not only highly active and selective but also composed of abundant and non-toxic materials. For instance, the use of montmorillonite KSF clay, a reusable heterogeneous catalyst, has been reported for the synthesis of indane-1,3-dione, a related cyclic dione. nih.gov Such innovations in catalyst design are crucial for the sustainable production of this compound and its analogues.
Table 2: Green Chemistry Approaches in Cyclohexane-1,3-dione Synthesis
| Green Chemistry Principle | Application in Synthesis | Example | Reference |
|---|---|---|---|
| Use of Safer Solvents | Aqueous media for hydrogenation | Hydrogenation of resorcinol in water | mdpi.com |
| Atom Economy | Annulation reactions | Michael-Claisen condensation | organic-chemistry.orgacs.orgresearchgate.net |
| Catalysis | Use of heterogeneous catalysts | Pd/C or Raney Ni for hydrogenation | mdpi.comgoogle.com |
| Waste Prevention | Solvent-free reaction conditions | Neat Michael-Claisen reaction | organic-chemistry.org |
Chemoenzymatic and Asymmetric Synthesis Approaches for Hydroxycyclohexanediones
The stereoselective synthesis of hydroxycyclohexanediones, including this compound and its analogs, is of significant interest due to the utility of these chiral building blocks in the synthesis of natural products and pharmaceuticals. Chemoenzymatic and asymmetric approaches offer elegant solutions for controlling stereochemistry, often providing high enantiomeric and diastereomeric purities under mild reaction conditions. These methods primarily involve the enzymatic reduction of prochiral 1,3-cyclohexanediones.
A cornerstone of chemoenzymatic strategies is the desymmetrization of prochiral or meso-diketones. In this process, an enzyme selectively reduces one of two enantiotopic carbonyl groups, thereby generating one or more stereocenters with high fidelity. This approach is particularly powerful for producing optically active β-hydroxy ketones.
One of the most classic and widely used biocatalysts for this transformation is baker's yeast (Saccharomyces cerevisiae). It has been successfully employed in the mono-reduction of a variety of 2,2-disubstituted 1,3-cyclohexanediones. These reactions can produce the corresponding ketols in good yields and with excellent enantiomeric excesses. The stereochemical outcome of baker's yeast reductions can, however, be influenced by the substrate structure and reaction conditions.
More recently, the focus has shifted towards the use of isolated and often recombinant carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes offer several advantages over whole-cell systems, including higher specific activity, easier downstream processing, and the potential for enzyme engineering to improve substrate specificity and stereoselectivity. For instance, the recombinant ketoreductase KRED1-Pglu has been shown to be an effective biocatalyst for the stereoselective reduction of prochiral cyclic 1,3-diketones, yielding stereochemically pure β-hydroxyketones and 1,3-diols with enantiomeric excesses often exceeding 99%.
Engineered carbonyl reductases have demonstrated remarkable efficacy in the desymmetric reduction of more complex substrates, such as 2-benzyl-2-methyl-1,3-cyclohexanedione analogs. Through targeted mutations, enzymes have been developed that can produce the corresponding (2R,3R) or (2S,3S) 3-hydroxycyclohexanones, which bear a challenging all-carbon quaternary stereocenter, with exceptional enantioselectivity (up to >99% ee) and diastereoselectivity (up to >99:1 dr).
Beyond enzymatic reductions, asymmetric transfer hydrogenation using metal-diamine catalysts, such as those developed by Noyori and Ikariya, represents a powerful chemical approach to the asymmetric synthesis of chiral hydroxy ketones from 1,3-diketones with high enantiomeric purity.
While extensive research has been conducted on the asymmetric synthesis of various substituted hydroxycyclohexanediones, detailed findings for the specific chemoenzymatic synthesis of this compound are not extensively documented in the surveyed literature. However, the principles and methodologies applied to its analogs provide a strong foundation for developing stereoselective routes to this target molecule. The following tables summarize representative findings for the asymmetric reduction of 1,3-cyclohexanedione analogs.
Table 1: Baker's Yeast Mediated Reduction of 2,2-Disubstituted 1,3-Cyclohexanediones
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| 2,2-Dimethyl-1,3-cyclohexanedione | (S)-3-Hydroxy-2,2-dimethylcyclohexanone | High | >98 |
| 2,2-Diethyl-1,3-cyclohexanedione | (S)-3-Hydroxy-2,2-diethylcyclohexanone | 75 | >98 |
| 2-Allyl-2-methyl-1,3-cyclohexanedione | (S)-3-Hydroxy-2-allyl-2-methylcyclohexanone | 60 | >95 |
This table presents generalized data based on typical outcomes for baker's yeast reductions of these substrate classes.
Table 2: Asymmetric Reduction of 1,3-Cyclohexanedione Analogs with Carbonyl Reductases
| Substrate | Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |
| 2-Methyl-2-benzyl-1,3-cyclohexanedione | Engineered SSCR | (2S,3S) | >95 | >99 | >99:1 |
| 2-Methyl-2-propyl-1,3-cyclohexanedione | KRED1-Pglu | Not Specified | Good | >99 | Not Applicable |
| 1,3-Cyclopentanedione | (S,S)-Noyori-Ikariya Catalyst | (S)-3-Hydroxycyclopentanone | 81 | 93 | Not Applicable |
SSCR: Sporobolomyces salmonicolor carbonyl reductase. Data represents findings from various studies on analogous compounds to illustrate the potential of these methodologies.
Fundamental Tautomeric Equilibria and Advanced Structural Characterization
Elucidation of Keto-Enol Tautomerism in 5-Hydroxycyclohexane-1,3-dione and its Derivatives
Cyclohexane-1,3-diones are known to exist as an equilibrium mixture of their diketo and enol tautomers. The enol form is often favored due to the formation of a conjugated system and the potential for intramolecular hydrogen bonding, which enhances stability. For this compound, it is presumed to exist predominantly in its enolic form in solution, though specific quantitative data is not available in the public domain.
Quantitative Determination of Tautomeric Ratios by Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state NMR spectroscopy is the primary technique for quantifying the ratio of keto to enol tautomers. By integrating the signals corresponding to unique protons or carbons in each tautomeric form, their relative concentrations can be determined. However, specific NMR studies providing these ratios for this compound in various solvents have not been identified in the available literature.
Impact of Solvent Polarity and Hydrogen Bonding on Tautomeric Preferences
The tautomeric equilibrium of 1,3-dicarbonyl compounds is highly sensitive to the solvent environment.
Polar protic solvents can stabilize both tautomers by acting as hydrogen bond donors and acceptors. They can, however, disrupt the intramolecular hydrogen bond of the enol form, potentially shifting the equilibrium towards the diketo form.
Polar aprotic solvents can also influence the equilibrium based on their dipole moments.
Nonpolar solvents generally favor the enol form, where intramolecular hydrogen bonding is a key stabilizing factor.
Without experimental data for this compound, a precise description of solvent effects on its tautomeric preferences cannot be provided.
Electronic and Steric Effects on Keto-Enol Interconversion
Substituents on the cyclohexane (B81311) ring can influence the tautomeric equilibrium through electronic and steric effects. An electron-withdrawing group can increase the acidity of the α-protons, which may affect the rate of interconversion and the position of the equilibrium. The hydroxyl group at the 5-position is weakly electron-withdrawing via induction. Its precise impact on the keto-enol equilibrium of this compound compared to the unsubstituted parent compound has not been specifically documented.
Comprehensive Spectroscopic Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)
Detailed ¹H and ¹³C NMR data are essential for the structural elucidation of this compound and for differentiating between its tautomers.
In the ¹H NMR spectrum , the enolic proton would appear as a characteristic downfield signal. The vinylic proton of the enol form would also have a distinct chemical shift.
In the ¹³C NMR spectrum , the diketo form would show two carbonyl signals, while the enol form would exhibit signals for a carbonyl carbon and two sp²-hybridized carbons of the C=C double bond.
2D NMR techniques such as COSY and HSQC would be instrumental in assigning all proton and carbon signals unambiguously.
Unfortunately, specific, high-resolution NMR spectra for this compound are not available in the reviewed sources.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Tautomeric Form Assignment
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule and can be used to distinguish between keto and enol forms.
The diketo tautomer would be characterized by strong C=O stretching vibrations in the IR spectrum, typically in the region of 1700-1730 cm⁻¹.
The enol tautomer would show a C=O stretching band at a lower frequency due to conjugation, a C=C stretching vibration, and a broad O-H stretching band, indicative of hydrogen bonding.
Specific IR and Raman spectral data for this compound have not been located in the public domain.
Solid-State Structural Investigations
The arrangement of molecules in the solid state provides crucial insights into the intermolecular forces that dictate the macroscopic properties of a compound. For this compound, these investigations focus on its crystal lattice and the non-covalent interactions that build its supramolecular architecture.
A review of published scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction structure for this compound has not yet been reported. Similarly, there is no available literature on the formation and crystallographic analysis of its cocrystals.
However, the crystal structure of the parent compound, 1,3-cyclohexanedione (B196179), provides a valuable model for understanding the likely solid-state conformation. In the crystalline state, 1,3-cyclohexanedione exists exclusively as its enol tautomer. acs.orgiucr.org The crystallographic data for this parent compound reveals a monoclinic crystal system with the space group P2₁/c. iucr.org This structural information is foundational for interpreting the supramolecular interactions within its lattice.
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₈O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.1549 (6) |
| b (Å) | 11.731 (1) |
| c (Å) | 8.194 (1) |
| β (°) | 99.386 (8) |
| Volume (ų) | 583.7 (1) |
| Z (Molecules per unit cell) | 4 |
In the absence of a crystal structure for this compound, its supramolecular chemistry can be inferred from the well-characterized structure of 1,3-cyclohexanedione. The crystal packing of 1,3-cyclohexanedione is dominated by a robust hydrogen bonding network. acs.org
The enol tautomer features a hydroxyl group (donor) and a carbonyl group (acceptor), which interact to form infinite one-dimensional chains. acs.orgacs.org In this motif, the enolic hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule. This head-to-tail arrangement propagates through the crystal lattice, creating a linear chain. This type of arrangement is an example of cooperative hydrogen bonding, where the formation of one hydrogen bond enhances the strength of the next one in the chain. acs.org The O---O distance in these hydrogen bonds is short, approximately 2.56 Å, indicating a strong interaction. acs.org
For this compound, the presence of an additional hydroxyl group at the C5 position introduces further possibilities for supramolecular assembly. This secondary hydroxyl group provides another hydrogen bond donor and acceptor site. It is therefore highly probable that this group would form additional hydrogen bonds, potentially linking the primary one-dimensional chains together. This could result in the formation of more complex two-dimensional sheets or a three-dimensional network, significantly influencing the compound's physical properties such as melting point and solubility.
Computational Chemistry and Mechanistic Theoretical Studies
Quantum Chemical Calculations for Optimized Geometries and Conformational Landscapes
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational dynamics of 5-Hydroxycyclohexane-1,3-dione. These methods allow for a detailed exploration of its molecular architecture.
Density Functional Theory (DFT) and Ab Initio Methods for Ground State Structures
The ground state structure of this compound is most accurately determined using Density Functional Theory (DFT) and ab initio methods. For cyclohexane (B81311) derivatives, the chair conformation is typically the most stable arrangement, and this compound is expected to adopt this conformation to minimize steric strain. Within the chair conformation, the hydroxyl group at the C5 position can exist in either an axial or an equatorial orientation.
Computational studies on substituted cyclohexanes consistently show that the equatorial position is generally favored for substituents to avoid unfavorable 1,3-diaxial interactions. Therefore, the most stable ground state structure of this compound is predicted to be the chair conformation with the hydroxyl group in the equatorial position. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) in these calculations is crucial for obtaining accurate geometric parameters and relative energies of different conformers. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), can provide even more accurate results, albeit at a higher computational cost.
Exploration of Potential Energy Surfaces for Ring Inversion and Hydroxyl Group Rotations
The conformational landscape of this compound is defined by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. Two key conformational changes are of particular interest: the ring inversion of the cyclohexane core and the rotation of the hydroxyl group.
The ring inversion process involves the interconversion between two chair conformations, passing through higher-energy transition states such as the half-chair and boat conformations. Computational studies on cyclohexane and its derivatives have shown that the energy barrier for ring inversion is typically in the range of 10-12 kcal/mol. The presence of the hydroxyl and dione (B5365651) functional groups in this compound is expected to influence this barrier, and computational modeling can precisely quantify this effect.
The rotation of the hydroxyl group around the C-O bond also contributes to the conformational flexibility of the molecule. Theoretical calculations can determine the rotational barrier and identify the most stable rotameric states. This rotation is influenced by steric interactions with adjacent hydrogen atoms on the cyclohexane ring.
Prediction and Correlation of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic parameters, which can then be correlated with experimental data to confirm molecular structures and understand electronic properties.
Gauge-Independent Atomic Orbital (GIAO)-DFT Calculations for NMR Chemical Shifts
The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a highly effective approach for calculating NMR chemical shifts. This technique has been successfully applied to molecules structurally similar to this compound, such as 4-hydroxycyclohexane-1,3-dione, providing a strong basis for its application here.
By calculating the magnetic shielding tensors for each nucleus, the theoretical chemical shifts can be predicted. These calculated values are then often scaled or correlated with experimental data for a set of known compounds to improve accuracy. For this compound, GIAO-DFT calculations can predict the ¹H and ¹³C NMR chemical shifts for different conformers and tautomers, aiding in the interpretation of experimental spectra. Below is a table of predicted ¹³C NMR chemical shifts for the closely related 4-hydroxycyclohexane-1,3-dione, which serves as a model for the expected values for the 5-hydroxy isomer.
| Carbon Atom | Predicted Chemical Shift (ppm) for 4-hydroxycyclohexane-1,3-dione |
|---|---|
| C1 | 205.0 |
| C2 | 55.0 |
| C3 | 205.0 |
| C4 | 70.0 |
| C5 | 45.0 |
| C6 | 45.0 |
Theoretical Investigation of Tautomerization Pathways and Activation Barriers
This compound, being a β-diketone, can exist in equilibrium between its diketo form and two enol tautomers. Computational chemistry provides a powerful means to investigate the thermodynamics and kinetics of this tautomerization.
Theoretical studies on related β-diketones have shown that the enol form is often stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. DFT calculations can be employed to determine the relative energies of the diketo and enol tautomers, thereby predicting the equilibrium constant.
Furthermore, computational methods can elucidate the reaction pathway for tautomerization, identifying the transition state structures and calculating the activation energy barriers for both the forward and reverse reactions. This provides a detailed understanding of the kinetics of the interconversion between the tautomeric forms. The presence of the hydroxyl group at the 5-position may influence the tautomeric equilibrium through electronic effects.
Mechanistic Insights from Computational Studies of Chemical Reactions
Computational studies are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, transition states, and intermediates, a detailed understanding of the reaction energetics and kinetics can be achieved.
For instance, in reactions such as aldol (B89426) condensation or Michael addition, where the enolate of this compound acts as a nucleophile, computational chemistry can be used to:
Determine the structure and stability of the enolate intermediate.
Model the transition state of the nucleophilic attack, providing insights into the stereoselectivity of the reaction.
Calculate the activation energies for different possible reaction pathways, helping to predict the major product.
While specific computational studies on the reactions of this compound are not abundant, the methodologies are well-established. Theoretical investigations into the reactions of other cyclohexanedione derivatives have demonstrated the power of these approaches in explaining and predicting chemical reactivity.
Chemical Reactivity and Reaction Pathways of 5 Hydroxycyclohexane 1,3 Dione
Reactivity of the Dicarbonyl Moiety
The 1,3-dicarbonyl system is the central feature of 5-hydroxycyclohexane-1,3-dione's reactivity, predisposing it to a variety of chemical transformations. A key characteristic of this compound is its existence predominantly in its enolic tautomer. rsc.org This tautomerism plays a crucial role in the reactivity of the dicarbonyl portion of the molecule.
The enol form of this compound and its corresponding enolate, formed under basic conditions, are excellent nucleophiles. This nucleophilicity drives a range of addition and condensation reactions.
Michael Addition: The enolate of cyclohexane-1,3-dione derivatives can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. For instance, the synthesis of various cyclohexane-1,3-dione derivatives has been achieved through the Michael addition of dimedone (5,5-dimethylcyclohexane-1,3-dione) to chalcones. This suggests that this compound would similarly react with various Michael acceptors.
Knoevenagel Condensation: The active methylene (B1212753) group at the C-2 position can participate in Knoevenagel condensation reactions with aldehydes and ketones. This reaction typically involves the condensation of an active methylene compound with a carbonyl group, followed by dehydration. Studies on 5,5-dimethyl-1,3-cyclohexanedione (dimedone) have shown its condensation with various aromatic aldehydes to form xanthene derivatives. researchgate.netresearchgate.net
The outcomes of these reactions can often be influenced by the reaction conditions, leading to the formation of diverse heterocyclic systems. nih.gov
Below is an interactive data table summarizing representative condensation reactions of related cyclohexane-1,3-dione derivatives.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product Type | Ref. |
| Dimedone | Aromatic Aldehydes | Ethylene Glycol | Xanthenedione | researchgate.net |
| Dimedone | Aromatic Aldehydes | Water | Xanthenedione | researchgate.net |
| 1,3-Cyclohexanedione (B196179) | Phenylhydrazine | Acid | Tetrahydro-4-oxocarbazole | nih.gov |
The C-2 methylene group, being flanked by two carbonyl groups, is highly acidic and readily forms a carbanion (enolate). This enolate is a soft nucleophile and can react with a variety of soft electrophiles in substitution reactions.
Alkylation: The enolate of 1,3-cyclohexanedione can be alkylated at the C-2 position. google.com This reaction provides a route to introduce alkyl substituents at this position.
Acylation: Acylation of 1,3-cyclohexanedione derivatives can be achieved using acid chlorides in the presence of a base like potassium carbonate. This introduces an acyl group at the C-2 position.
Halogenation: While specific studies on the halogenation of this compound are not prevalent, 1,3-dicarbonyl compounds are known to undergo halogenation at the α-position. Photochemical reactions of halogenated aromatic 1,3-diketones have been studied, indicating the susceptibility of this class of compounds to reactions involving halogens. researchgate.net
Transformations Involving the Hydroxyl Group
The hydroxyl group at the C-5 position introduces another site of reactivity in the molecule, allowing for a range of functional group transformations.
The secondary hydroxyl group can be oxidized to a ketone, and the dicarbonyl groups can be reduced. The specific reagents and conditions will determine the outcome of these transformations. The choice of reducing agent, for example, can influence the stereoselectivity of the reduction of the carbonyl groups.
The hydroxyl group can undergo etherification and esterification reactions. Research has shown that this compound can selectively yield esters or ethers from its enolic or hydroxy group depending on the reaction conditions, highlighting the chemoselectivity of this compound. rsc.org
Etherification: Standard ether synthesis protocols, such as the Williamson ether synthesis, could potentially be applied to form ethers at the C-5 hydroxyl group.
Esterification: The hydroxyl group can be acylated to form esters using acylating agents like acid chlorides or anhydrides in the presence of a suitable catalyst or base.
Acid-Base Properties and Enolate Reactivity
The presence of both acidic and basic sites within this compound underpins its rich acid-base chemistry and the reactivity of its enolate form.
The protons on the C-2 methylene group are significantly acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base (enolate) through resonance. The pKa of the parent compound, cyclohexane-1,3-dione, is approximately 5.26, indicating the pronounced acidity of the C-2 protons. rsc.org The hydroxyl group at C-5 also has an acidic proton.
The formation of the enolate is a critical step in many of the reactions of the dicarbonyl moiety. The ease of enolate formation is dependent on the acidity of the α-protons. studycorgi.com This enolate is a versatile nucleophile, reacting with a wide array of electrophiles. The regioselectivity of the enolate's reaction (C-alkylation vs. O-alkylation) can often be controlled by the choice of reaction conditions, such as the counter-ion, solvent, and the nature of the electrophile.
Metal-Catalyzed Reactions and Coordination Chemistry with this compound as a Ligand
The role of this compound and its derivatives as ligands in metal-catalyzed reactions and coordination chemistry is an area of scientific inquiry, particularly due to the molecule's structural similarity to β-diketones, which are well-known for their chelating properties. While direct and extensive research on the coordination chemistry of this compound is limited, valuable insights can be drawn from studies on analogous cyclohexane-1,3-dione derivatives. Research in this area has primarily focused on ligands synthesized from cyclohexane-1,3-dione, providing a foundational understanding of their coordination behavior with various metal ions.
A notable study in this field involves the synthesis and characterization of metal complexes with ligands derived from cyclohexane-1,3-dione, specifically 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L¹) and 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L²). nih.gov This research provides a framework for understanding how the cyclohexane-1,3-dione moiety can act as a scaffold for creating ligands capable of coordinating with metal ions such as Copper(II) and Zinc(II). nih.gov
The synthesis of these complexes typically involves the reaction of the respective ligands with metal salts, such as metal nitrates or acetates, in a suitable solvent. nih.gov The resulting complexes have been characterized using a variety of spectroscopic and analytical techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis, to elucidate the coordination modes of the ligands. nih.gov
Infrared spectroscopy has been a key tool in determining the binding sites of the cyclohexane-1,3-dione-derived ligands. The IR spectra of the free ligands show characteristic bands for the C=O and N-H groups. nih.gov Upon complexation with metal ions, shifts in the vibrational frequencies of these groups are observed, indicating their involvement in coordination. For instance, a shift in the C=O stretching frequency to a lower wavenumber in the spectra of the metal complexes suggests the coordination of the carbonyl oxygen to the metal center. nih.gov Similarly, changes in the N-H vibrational bands can indicate the involvement of the hydrazone nitrogen in complex formation. nih.gov The appearance of new bands in the far-IR region can be attributed to the formation of M-O and M-N bonds, further confirming the coordination of the ligand to the metal ion. nih.gov
For diamagnetic complexes, such as those of Zinc(II), ¹H-NMR spectroscopy provides further evidence of ligand coordination. The signals corresponding to the protons in the vicinity of the coordinating atoms are expected to shift upon complexation. For example, a downfield shift of the N-H proton signal in the ¹H-NMR spectrum of a Zn(II) complex compared to the free ligand is indicative of the nitrogen atom's participation in coordination. nih.gov
Based on such spectroscopic evidence, it has been proposed that these cyclohexane-1,3-dione-derived ligands can act as bidentate or tridentate ligands, coordinating to the metal ions through the carbonyl oxygen and the hydrazone nitrogen atoms. nih.gov The exact coordination number and geometry of the resulting metal complexes can vary depending on the metal ion, the counter-ion, and the presence of other coordinating solvent molecules.
While this research on cyclohexane-1,3-dione derivatives provides a solid foundation, the specific influence of a hydroxyl group at the 5-position of the cyclohexane (B81311) ring, as in this compound, on its coordination chemistry and catalytic activity has not been extensively documented in the available literature. It is plausible that the 5-hydroxy group could remain as a non-coordinating spectator group. Alternatively, it could potentially participate in coordination, especially in cases where the ligand conformation allows the hydroxyl group to approach the metal center, possibly leading to the formation of polynuclear complexes. The electronic effects of the hydroxyl group, being an electron-donating group, might also influence the electron density on the dione (B5365651) system and thereby affect the ligand's coordination strength and the catalytic activity of its metal complexes. However, without specific research on this compound as a ligand, these possibilities remain speculative.
The following interactive data tables summarize the key findings from the research on metal complexes of ligands derived from the closely related cyclohexane-1,3-dione.
| Ligand | Metal Ion | Resulting Complex |
|---|---|---|
| 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L¹) | Copper(II) | [Cu(L¹)(OAc)₂]·H₂O, [Cu(L¹)(NO₃)H₂O]·NO₃·3.5H₂O |
| 2-[2-(2-methoxyphenyl)hydrazono]cyclohexane-1,3-dione (L¹) | Zinc(II) | [Zn(L¹)(NO₃)₂]·4.5H₂O, [Zn(L¹)(OAc)₂(H₂O)₂]·3H₂O |
| 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L²) | Copper(II) | [Cu₂(L²)(OAc)₄]·2H₂O·2DMF, [Cu(L²)₂]·2NO₃·1.5DMF·H₂O |
| 2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione (L²) | Zinc(II) | [Zn(L²)₂(NO₃)₂]·DMF, [Zn₂(L²)(OAc)₄(H₂O)₄]·5H₂O |
| Compound | ν(N-H) | ν(C=O) | ν(M-O) | ν(M-N) |
|---|---|---|---|---|
| L¹ | 3343 | 1696, 1671 | - | - |
| Cu(II) and Zn(II) complexes of L¹ | Shifted | Shifted to lower frequency | 585-510 | 491-455 |
| L² | - | 1686 | - | - |
| Cu(II) and Zn(II) complexes of L² | - | Shifted by ±16–35 | - | - |
| Compound | δ(N-H) | Comment |
|---|---|---|
| L¹ | - | Reference spectrum |
| Zn(II) complexes of L¹ | Downfield shift | Indicates coordination of the hydrazone nitrogen to the Zn(II) ion. |
Synthesis and Advanced Chemical Transformations of 5 Hydroxycyclohexane 1,3 Dione Derivatives
Diversification Strategies at the C-2 Position
The C-2 methylene (B1212753) group of 5-hydroxycyclohexane-1,3-dione is particularly reactive due to its position between two electron-withdrawing carbonyl groups, making it readily deprotonable to form a nucleophilic enolate. This reactivity is central to the introduction of various substituents at this position.
Synthesis of 2-Acylated and 2-Alkylated 5-Hydroxycyclohexane-1,3-diones
The introduction of acyl and alkyl groups at the C-2 position is a fundamental strategy for elaborating the this compound core.
2-Acylation is typically achieved through the reaction of the dione (B5365651) with an activated carboxylic acid derivative. A common method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a base like triethylamine (B128534) (TEA) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). This process facilitates the formation of a C-C bond between the C-2 of the dione and the carbonyl carbon of the acyl group.
2-Alkylation presents a greater challenge due to the competing O-alkylation reaction, where the electrophile attacks the oxygen of the enolate. To achieve selective C-alkylation, indirect methods are often employed. One effective strategy involves the conversion of one of the ketone groups into a dimethyl hydrazone. nih.gov This modification blocks O-alkylation and directs the reaction toward the desired C-2 position. The alkyl group is introduced by deprotonating the C-2 position with a strong base (e.g., potassium hydride) followed by the addition of an alkyl halide. Subsequent hydrolysis of the hydrazone regenerates the ketone, yielding the 2,2-dialkylated product. nih.gov While this method is described for 2-methylcyclohexane-1,3-dione, the principle is applicable to the 5-hydroxy analogue.
Table 1: Representative C-2 Alkylation via Hydrazone Intermediate This table is based on a general method for cyclohexane-1,3-diones.
| Electrophile (Alkyl Halide) | Base | Product after Hydrolysis | Typical Yield (2 steps) |
| 1-Iodooctane | KH | 2-Methyl-2-octylcyclohexane-1,3-dione | 89% |
| 1-Iodo-3-phenylpropane | KH | 2-Methyl-2-(3-phenylpropyl)cyclohexane-1,3-dione | 80% |
| (E)-1-Iodo-3-methyl-2-pentene | KH | 2-Methyl-2-((E)-3-methylpent-2-en-1-yl)cyclohexane-1,3-dione | 78% |
Data adapted from a study on 2-methylcyclohexane-1,3-dione. nih.gov
Introduction of Heteroatom Functionalities
Introducing heteroatoms at the C-2 position significantly expands the chemical diversity and potential applications of this compound derivatives. A primary method for introducing nitrogen is through a coupling reaction with a diazonium salt. This reaction, a form of azo coupling, results in the formation of a hydrazone derivative at the C-2 position. For instance, reacting cyclohexane-1,3-dione with 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-diazonium chloride yields a key intermediate, 2-(2-(2,6-dioxocyclohexylidene)hydrazinyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which can be used for further heterocyclization reactions. google.com
Derivatization and Substitution Patterns at the Cyclohexane (B81311) Ring (C-4, C-6 Positions)
Functionalization of the cyclohexane ring itself, particularly at the C-4 and C-6 positions, provides another avenue for creating complex derivatives. The positions alpha to the carbonyl groups (C-4 and C-6) are amenable to reactions involving enolate intermediates.
A key strategy for introducing substituents at the C-4 position is the Michael addition . In this reaction, the enolate of this compound acts as a nucleophile and attacks an α,β-unsaturated carbonyl compound (a Michael acceptor). fiveable.me This 1,4-conjugate addition forms a new carbon-carbon bond at the C-4 position, leading to a 1,5-dicarbonyl intermediate that can be further manipulated. The choice of base and reaction conditions can influence the regioselectivity of the initial enolate formation (C-2 vs. C-4/C-6).
Annulation and Rearrangement Reactions Leading to Fused Ring Systems
This compound is an excellent substrate for annulation reactions, which are processes that build a new ring onto an existing one. The most prominent example is the Robinson annulation . wikipedia.orgmasterorganicchemistry.com This powerful, two-step sequence is a cornerstone of polycyclic synthesis, particularly for steroids and terpenes. youtube.com
The process involves:
Michael Addition: The this compound is treated with a base to form an enolate, which then acts as a Michael donor, attacking an α,β-unsaturated ketone (typically methyl vinyl ketone). This creates a new C-C bond and forms a 1,5-dicarbonyl intermediate. libretexts.org
Intramolecular Aldol (B89426) Condensation: The newly formed intermediate, still in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed on one of the ketone groups, which then attacks the other ketone, closing a new six-membered ring. Subsequent dehydration (elimination of water) yields a fused, α,β-unsaturated ketone, known as a cyclohexenone derivative. fiveable.memasterorganicchemistry.comlibretexts.org
The Robinson annulation provides a direct pathway to bicyclic systems, transforming the monocyclic dione into a more complex, fused-ring structure. wikipedia.org
Table 2: The Two Stages of the Robinson Annulation
| Stage | Reaction Type | Key Transformation | Result |
| 1 | Michael Addition | The enolate of the dione adds to an α,β-unsaturated ketone. | Formation of a 1,5-dicarbonyl intermediate. |
| 2 | Intramolecular Aldol Condensation | The intermediate cyclizes via an aldol reaction, followed by dehydration. | Formation of a new, fused six-membered ring. |
Regio- and Stereoselective Functionalization for Complex Molecule Synthesis
Achieving high levels of regio- and stereoselectivity is crucial when using this compound as a building block in the synthesis of complex, biologically active molecules.
Regioselectivity refers to the control over which position on the molecule reacts. This is a key consideration in the alkylation of the dione. As discussed, direct alkylation can lead to a mixture of C- and O-alkylated products. The use of a hydrazone protecting group is a classic example of achieving C-2 regioselectivity by chemically differentiating the reactive sites. nih.gov Similarly, in Michael additions, reaction conditions can be tuned to favor the formation of the thermodynamic enolate needed for reaction at the C-4 position over the kinetic enolate at the C-2 position.
Stereoselectivity involves controlling the three-dimensional arrangement of atoms. In reactions like the Michael addition and Robinson annulation, new chiral centers can be created. The facial selectivity of the nucleophilic attack determines the stereochemical outcome. For instance, the Robinson annulation that produces the Wieland-Miescher ketone, a vital steroid precursor, can be performed asymmetrically using proline catalysis to yield an enantiomerically pure product. wikipedia.org While specific examples detailing the directing effect of the C-5 hydroxyl group are specialized, its presence offers a handle for substrate-controlled diastereoselective reactions, where the existing stereocenter can influence the approach of reagents and thus the stereochemistry of newly formed centers.
Applications As a Chemical Intermediate and Industrial Significance
Role as a Key Building Block in Complex Organic Synthesis
Cyclohexane-1,3-dione and its derivatives are fundamental building blocks in the construction of complex molecular architectures. The presence of multiple reactive sites allows for a variety of chemical transformations, making them ideal starting materials for the synthesis of intricate organic compounds. The first synthesis of 5-Hydroxycyclohexane-1,3-dione itself highlights its potential for use in the synthesis of natural polyketides. rsc.org
The reactivity of the dione (B5365651) functionality, coupled with the directing and potentially reactive nature of the hydroxyl group, positions this compound as a candidate for the synthesis of various heterocyclic compounds and other complex structures. The enolate forms of cyclohexane-1,3-diones readily participate in carbon-carbon bond-forming reactions, which are central to the assembly of complex organic molecules.
Precursor for the Synthesis of Fine Chemicals and Advanced Materials
The cyclohexane-1,3-dione framework is a key component in a number of fine chemicals, particularly in the pharmaceutical and agrochemical sectors. While specific examples for the 5-hydroxy derivative are not extensively documented, the parent compound is a known intermediate in the production of various commercial products.
Table 1: Examples of Commercially Relevant Compounds Derived from Cyclohexane-1,3-dione
| Product Name | Class | Significance |
| Carvedilol | Pharmaceutical | A medication used to treat high blood pressure and heart failure. nbinno.com |
| Sulcotrione | Agrochemical | A herbicide used for broadleaf weed control in maize and sugarcane. nbinno.com |
| Ondansetron | Pharmaceutical | An antiemetic medication used to prevent nausea and vomiting. wikipedia.org |
| Various Herbicides | Agrochemical | A class of grass herbicides is derived from cyclohexane-1,3-dione. wikipedia.orgepo.org |
The synthesis of these and other similar compounds often involves the chemical modification of the cyclohexane-1,3-dione core. The presence of a hydroxyl group in this compound offers an additional point for chemical modification, potentially allowing for the synthesis of novel fine chemicals with unique properties. Furthermore, innovations in synthetic methodologies continue to explore new applications for cyclohexane-1,3-dione derivatives, with potential expansion into material science and specialty chemicals. nbinno.com
Integration into Industrial Chemical Manufacturing Processes
The industrial production of cyclohexane-1,3-dione is well-established, with processes in place for its large-scale manufacture. While specific industrial processes for this compound are not detailed in publicly available literature, the general principles of its synthesis would likely follow similar chemical engineering concepts.
The demand for high-purity cyclohexane-1,3-dione is driven by the need for quality and consistency in the manufacturing of downstream products like pharmaceuticals and agrochemicals. nbinno.com As a derivative, the industrial potential of this compound would be contingent on the demand for the specific fine chemicals and materials that can be synthesized from it. Its integration into industrial processes would depend on the development of efficient and scalable synthetic routes to both the intermediate itself and its subsequent products.
Future Research Perspectives
Development of Novel and Highly Efficient Synthetic Methodologies
The currently established method for the synthesis of 5-Hydroxycyclohexane-1,3-dione involves the Ni/Ra-catalyzed hydrogenation of phloroglucinol. rsc.org While this provides a viable route, there is considerable scope for the development of more efficient, sustainable, and versatile synthetic strategies. Future research should focus on exploring alternative catalysts that are more cost-effective and environmentally benign. Methodologies that allow for greater control over stereochemistry would also be highly valuable. The development of one-pot syntheses from readily available starting materials could significantly enhance the accessibility of this compound for broader applications. Investigating enzymatic or chemo-enzymatic approaches could offer milder reaction conditions and improved selectivity, aligning with the principles of green chemistry.
In-depth Mechanistic Studies of Under-explored Reactions
While the general reactivity of β-dicarbonyl compounds is well-understood, detailed mechanistic studies on the specific reactions of this compound are lacking. Its tautomeric nature, existing predominantly in the enolic form in solution, plays a crucial role in its reactivity. rsc.org Future investigations should employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate the precise mechanisms of its key transformations. Understanding the role of the hydroxyl group in directing reaction pathways and influencing the stability of intermediates is of particular importance. Such studies would not only provide fundamental insights into its chemical behavior but also enable the rational design of new synthetic applications.
Exploration of New Chemical Transformations and Derivative Design
The synthetic utility of this compound as a building block for more complex molecules is a promising area for future exploration. Its potential in the synthesis of natural polyketides has been noted, but not yet fully realized. rsc.org Research efforts should be directed towards exploring a wider range of chemical transformations, including asymmetric reactions to introduce chirality, and multicomponent reactions to build molecular complexity in a single step. The design and synthesis of novel derivatives by functionalizing the hydroxyl and carbonyl groups could lead to a diverse library of compounds with potentially interesting biological activities or material properties. The exploration of its use in the synthesis of heterocyclic compounds, a scaffold prevalent in pharmaceuticals, could also be a fruitful avenue of research.
Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization
A comprehensive understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While basic ¹H NMR data has confirmed its enolic nature in solution, a more detailed spectroscopic characterization is needed. rsc.org Future research should involve the use of advanced techniques such as solid-state NMR, two-dimensional NMR spectroscopy, and X-ray crystallography to provide a complete picture of its structure in different phases. In parallel, high-level computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into its electronic structure, tautomeric equilibrium, and reaction energetics. Such a combined experimental and theoretical approach has proven effective for studying related cyclohexane-1,3-dione derivatives and would be invaluable for a deeper understanding of the title compound.
Design of Smart Materials and Functional Molecules Incorporating the this compound Scaffold
The incorporation of the this compound scaffold into smart materials and functional molecules represents a frontier in its application. The presence of multiple functional groups offers opportunities for its use as a monomer in polymerization reactions, leading to the development of novel polymers with tailored properties. Its ability to participate in hydrogen bonding and potentially coordinate with metal ions makes it an interesting candidate for the design of supramolecular assemblies, sensors, and responsive materials. Future research could explore the synthesis of derivatives that can be incorporated into liquid crystals, gels, or thin films, leading to materials with applications in electronics, photonics, and biomedical engineering. The inherent chirality of some of its derivatives could also be exploited in the development of chiral materials for asymmetric catalysis or separation science.
Q & A
Q. What are the common synthetic routes for preparing 5-Hydroxycyclohexane-1,3-dione, and what reaction conditions are critical for optimizing yield?
Synthesis of this compound derivatives typically involves condensation reactions. For example, cyclohexane-1,3-dione analogs are synthesized via reactions with amines or electrophilic reagents under controlled conditions. In one approach, cyclohexane-1,3-dione reacts with ethyl orthoformate in acetic acid to form intermediates like 2-(ethoxymethylene)cyclohexane-1,3-dione, which can undergo further functionalization with aromatic amines . Key parameters include:
- Temperature : Reactions often proceed at reflux (e.g., 80–100°C).
- Catalysts : Acidic conditions (e.g., acetic acid) or organocatalysts may accelerate condensation.
- Solvent systems : Polar aprotic solvents (e.g., DMF) or acetic acid are commonly used to stabilize intermediates.
Yield optimization requires careful monitoring of stoichiometry and purification via recrystallization or column chromatography .
Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are most effective?
Structural validation relies on a combination of spectroscopic and computational methods:
- NMR spectroscopy : H and C NMR identify functional groups (e.g., ketones, hydroxyl groups) and confirm regiochemistry.
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula and detects fragmentation patterns.
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
- HPLC : Ensures purity (>95%) by quantifying impurities. Computational tools like density functional theory (DFT) can predict spectral data for cross-validation .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Safety measures for cyclohexane-1,3-dione derivatives include:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Waste disposal : Segregate chemical waste and consult professional disposal services to prevent environmental contamination .
- Emergency response : Immediate decontamination with soap/water for skin contact and medical consultation for exposure .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking be applied to study the reactivity or biological interactions of this compound?
Computational approaches provide mechanistic insights:
- DFT calculations : Model reaction pathways (e.g., keto-enol tautomerism) and predict thermodynamic stability of intermediates .
- Molecular docking : Screen interactions between this compound derivatives and biological targets (e.g., enzymes) to identify potential inhibitors. For example, docking studies on similar diones revealed hydrogen bonding with active-site residues .
- Molecular dynamics (MD) : Simulate conformational changes in solution or protein-binding pockets to assess binding affinity .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:
- Structural variability : Subtle differences in substituents (e.g., hydroxyl vs. alkyl groups) drastically alter activity. Reproduce synthesis and purity protocols to ensure consistency .
- Assay conditions : Validate cytotoxicity assays using standardized cell lines and controls. For example, conflicting anticancer results may stem from varying cell permeability or metabolic stability .
- Statistical rigor : Employ triplicate experiments and meta-analyses to identify outliers .
Q. How do substituents on the cyclohexane-1,3-dione core influence its reactivity in organocatalytic reactions?
Substituents modulate electronic and steric effects:
- Electron-withdrawing groups (EWGs) : Enhance electrophilicity of the diketone, facilitating nucleophilic additions (e.g., Michael reactions) .
- Bulky substituents : Steric hindrance can direct regioselectivity in cycloadditions. For instance, 5-cyclopropyl groups may favor endo transition states in Diels-Alder reactions .
- Hydroxyl groups : Participate in hydrogen bonding, enabling asymmetric organocatalysis. For example, 5-hydroxy derivatives act as hydrogen-bond donors in enantioselective transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
